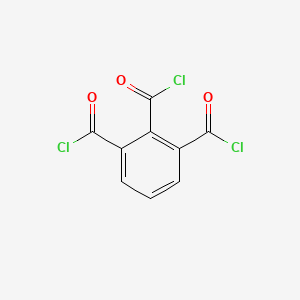

Benzene-tricarbonyl trichloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,2,3-tricarbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl3O3/c10-7(13)4-2-1-3-5(8(11)14)6(4)9(12)15/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPZSDUXKPVHJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)Cl)C(=O)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Analysis of (η⁶-Arene)tricarbonylchromium Complexes: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Clarifying the Subject of Inquiry

The query "Benzene-tricarbonyl trichloride" presents an ambiguity that warrants clarification. This term could potentially refer to two distinct chemical compounds:

1,3,5-Benzenetricarbonyl trichloride (Trimesoyl chloride): An organic acyl chloride with the formula C₆H₃(COCl)₃.

(η⁶-Benzene)tricarbonylchromium(0): An organometallic "piano stool" complex with the formula (C₆H₆)Cr(CO)₃.[1]

Given the context of an in-depth structural analysis for a scientific audience, this guide will focus on the latter, the (η⁶-arene)tricarbonylchromium complexes. The structural elucidation of these organometallic compounds is a more complex and multifaceted endeavor, involving a suite of advanced analytical techniques. The term "trichloride" in the original query is likely a misnomer, and this guide will proceed with the well-established and extensively studied (η⁶-arene)tricarbonylchromium framework.

These complexes are of significant interest due to the profound electronic changes induced by the coordination of the chromium tricarbonyl moiety to the arene ring.[2][3] This coordination renders the aromatic ring more electrophilic and acidic, enabling a range of synthetic transformations that are not feasible with the uncomplexed arene.[1][2][3] A thorough understanding of their three-dimensional structure and electronic properties is therefore paramount for their application in organic synthesis and materials science.

This guide provides a comprehensive overview of the key analytical techniques employed in the structural analysis of (η⁶-arene)tricarbonylchromium complexes, with (η⁶-benzene)tricarbonylchromium serving as the archetypal example.

Synthesis of (η⁶-Arene)tricarbonylchromium Complexes

A foundational understanding of the synthesis of these complexes is crucial for appreciating sample purity and potential side products that may influence structural analysis. The most common method for synthesizing (η⁶-arene)tricarbonylchromium complexes is the direct reaction of the arene with chromium hexacarbonyl, Cr(CO)₆.[4][5] This is often carried out by heating the reactants in a high-boiling inert solvent mixture, such as di-n-butyl ether and tetrahydrofuran.[2][6][7]

Experimental Protocol: Synthesis of (η⁶-Benzene)tricarbonylchromium

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.

Reagents: Add chromium hexacarbonyl (Cr(CO)₆) and a 1.0–1.2 molar equivalent of the arene (in this case, benzene) to the flask.[6]

Solvent: Add a solvent mixture of di-n-butyl ether and tetrahydrofuran (9:1 v/v).[2][6][7]

Inert Atmosphere: Purge the system with an inert gas, such as argon or nitrogen.

Heating: Heat the reaction mixture to reflux (approximately 140-160 °C) for 20–48 hours.[6]

Workup: After cooling, the reaction mixture is typically filtered to remove any insoluble byproducts. The solvent is then removed under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired (η⁶-arene)tricarbonylchromium complex as a crystalline solid.[2][6][7]

Caption: General workflow for the synthesis of (η⁶-Arene)Cr(CO)₃ complexes.

X-ray Crystallography: The Definitive Structural Probe

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional molecular structure of (η⁶-arene)tricarbonylchromium complexes. This technique provides accurate data on bond lengths, bond angles, and the overall geometry of the molecule in the solid state.

The crystal structure of (η⁶-benzene)tricarbonylchromium reveals a "piano stool" geometry, where the chromium atom is coordinated to the planar benzene ring and three carbonyl ligands.[1] Studies have shown that upon complexation, the benzene ring may exhibit a slight distortion from perfect D₆h symmetry to C₃v symmetry, with alternating C-C bond lengths.[8]

Experimental Protocol: Single-Crystal X-ray Diffraction

Crystal Growth: Grow suitable single crystals of the complex, typically by slow evaporation of a saturated solution or by vapor diffusion.

Crystal Mounting: Mount a high-quality single crystal on a goniometer head.

Data Collection: Place the mounted crystal in a diffractometer and cool it under a stream of cold nitrogen gas (typically to ~100 K) to minimize thermal vibrations.

Diffraction Pattern: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as a series of frames at different crystal orientations.

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Key Structural Parameters of (η⁶-Benzene)tricarbonylchromium

Parameter Value Reference Cr-C (carbonyl) bond length ~1.84 Å [9] C-O (carbonyl) bond length ~1.16 Å [9] Cr-C (arene) bond distance ~2.22 Å [9] C-C (arene) bond lengths Alternating, avg. ~1.41 Å [8] Arene ring distortion Slight boat conformation [8] Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the electronic structure and bonding in (η⁶-arene)tricarbonylchromium complexes in solution. Both ¹H and ¹³C NMR provide valuable insights.

A characteristic feature in the ¹H NMR spectrum of these complexes is a significant upfield shift of the arene proton resonances (typically 1.5-2.0 ppm) compared to the free arene.[10] This shielding effect is attributed to the electron-withdrawing nature of the Cr(CO)₃ moiety and the magnetic anisotropy of the metal center. In ¹³C NMR, the arene carbon signals also experience an upfield shift upon complexation.[11] The carbonyl carbons typically resonate in the range of 180 to 250 ppm.[12][13]

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the complex in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an indispensable technique for characterizing metal carbonyl complexes. The number, position, and intensity of the carbonyl stretching bands (ν(CO)) in the IR spectrum provide a wealth of information about the molecule's symmetry and electronic properties.

For (η⁶-benzene)tricarbonylchromium, which has C₃v symmetry, two IR-active CO stretching bands are typically observed in the region of 1800-2100 cm⁻¹.[14] The position of these bands is sensitive to the extent of π-backbonding from the metal d-orbitals to the π* orbitals of the CO ligands. Stronger π-backbonding weakens the C-O bond, resulting in a lower stretching frequency.[12] Therefore, IR spectroscopy serves as an excellent probe of the electronic environment of the chromium center.

Experimental Protocol: IR Spectroscopy

Sample Preparation: Prepare a sample by dissolving the complex in a suitable solvent (e.g., hexane or dichloromethane) in an IR cell, or as a KBr pellet for solid-state analysis.

Spectrum Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

Data Analysis: Identify the characteristic ν(CO) bands and compare their frequencies to literature values.

Typical ν(CO) Stretching Frequencies for Metal Carbonyls

Bonding Mode Frequency Range (cm⁻¹) Free CO 2143[12][13] Terminal M-CO 1850-2125[12][13] Bridging μ₂-CO 1750-1850[12][13] Bridging μ₃-CO 1600-1675[12][13] Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of (η⁶-arene)tricarbonylchromium complexes. The fragmentation in the mass spectrometer typically involves the sequential loss of the three carbonyl ligands, followed by the loss of the arene ligand. This provides a clear indication of the complex's composition.

Due to the relatively weak metal-ligand bonds, soft ionization techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are often preferred to observe the molecular ion peak with minimal fragmentation.

Experimental Protocol: Mass Spectrometry

Sample Preparation: Prepare a dilute solution of the complex in a suitable volatile solvent.

Ionization: Introduce the sample into the mass spectrometer and ionize it using an appropriate technique (e.g., ESI, MALDI, or electron ionization).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Detection: Detect the ions to generate a mass spectrum.

Integrated Structural Analysis Workflow

A comprehensive structural analysis of an (η⁶-arene)tricarbonylchromium complex involves the synergistic application of multiple analytical techniques. The following diagram illustrates a typical workflow.

Caption: Integrated workflow for the structural analysis of (η⁶-Arene)Cr(CO)₃ complexes.

Conclusion

The structural analysis of (η⁶-arene)tricarbonylchromium complexes is a multifaceted process that relies on the combined application of several powerful analytical techniques. While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods such as NMR, IR, and mass spectrometry are essential for characterizing these complexes in solution, probing their electronic properties, and confirming their composition. A thorough and integrated approach, as outlined in this guide, is crucial for researchers, scientists, and drug development professionals working with these versatile and reactive organometallic compounds.

References

Wikipedia. (Benzene)chromium tricarbonyl. [Link]

- Khetrapal, C. L., Kunwar, A. C., Kanekar, C. R., & Diehl, P. (1971). NMR Investigations on (Benzene) Chromium Tricarbonyl Oriented in a Nematic Phase. Molecular Crystals and Liquid Crystals, 12(2), 179-187.

Transition Metal Carbonyls. (n.d.). In Chemistry LibreTexts. Retrieved from [Link]

Organometallic HyperTextBook: Carbonyl Complexes. (n.d.). Retrieved from [Link]

- McGlinchey, M. J. (1974). N.M.R. Studies of the Bonding in Arene Chromium Tricarbonyl Complexes. McMaster University.

- Brown, D. A., & Rawlinson, D. J. (1968). Nuclear magnetic resonance study of arene metal tricarbonyl complexes. Canadian Journal of Chemistry, 46(3), 515-522.

- Rees, B., & Coppens, P. (1973). Electronic structure of benzene chromium tricarbonyl by X-ray and neutron diffraction at 78 K. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 29(11), 2516-2528.

- Bodner, G. M., & Todd, L. J. (1974). A Fourier-Transform Carbon-13 Nuclear Magnetic Resonance Study of (Arene)tricarbonylchromium Complexes. Inorganic Chemistry, 13(2), 360-363.

- Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348.

Priyanka Jain Chemistry. (2017, November 28). Variation of stretching frequency of C-O bond in metal carbonyls [Video]. YouTube. [Link]

Metal Carbonyls. (n.d.). Purdue University. Retrieved from [Link]

- Low, A. A., & Hall, M. B. (2000). Benzene chromium tricarbonyl revisited: Theoretical study of the structure and dynamics of (η6-C6H6)Cr(CO)3. International Journal of Quantum Chemistry, 77(1), 152-160.

- Wurst, K., & Jaitner, P. (2012). Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides. Beilstein Journal of Organic Chemistry, 8, 1059-1070.

- Bailey, M. F., & Dahl, L. F. (1965). Three-Dimensional Crystal Structure of Benzenechromium Tricarbonyl with Further Comments on the Dibenzenechromium Structure. Inorganic Chemistry, 4(9), 1314-1319.

- Vandenheuvel, W. J. A., Keller, J. S., Veening, H., & Willeford, B. R. (1970). Gas-Liquid Chromatography-Mass Spectrometry of Some Arene Tricarbonylchromium Complexes. Analytical Letters, 3(6), 279-286.

- Yufit, D. S., & Howard, J. A. K. (2017). Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. Journal of Chemistry, 2017, 1-9.

Wolfa. (n.d.). Benzene Chromium Tricarbonyl丨CAS 12082-08-5. Retrieved from [Link]

Purple Chrome: The Inorganic Experiments. (2011, October 12). Benzene Chromium Tricarbonyl and Challenge. Retrieved from [Link]

SpectraBase. (n.d.). Chromium, (.eta.6-benzene)tricarbonyl-. Retrieved from [Link]

- Mondal, S., et al. (2022). Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal, 28(51), e202201358.

- Mondal, S., et al. (2022). Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes. ChemRxiv.

PubChem. (n.d.). (Benzene)chromium tricarbonyl. Retrieved from [Link]

- Mondal, S., et al. (2022). Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes. ChemRxiv.

ChemTube3D. (n.d.). Benzene chromium tricarbonyl - C3v. Retrieved from [Link]

- Nicholls, B., & Whiting, M. C. (1959). The Organic Chemistry of the Transition Elements. Part I. Tricarbonylchromium Derivatives of Aromatic Compounds. Journal of the Chemical Society (Resumed), 551-556.

- Mondal, S., et al. (2022). (η6 ‐Arene)Tricarbonylchromium Complexes.

- Wurst, K., & Jaitner, P. (2012). Synthesis and structure of tricarbonyl(η 6 -arene)chromium complexes of phenyl and benzyl D-glycopyranosides. Beilstein Journal of Organic Chemistry, 8, 1059-1070.

NIST. (n.d.). Benzenechromiumtricarbonyl. In NIST Chemistry WebBook. Retrieved from [Link]

SpectraBase. (n.d.). Benzene-chromium(0) tricarbonyl. Retrieved from [Link]

- Maricq, M. M., Waugh, J. S., Fletcher, J. L., & McGlinchey, M. J. (1978). Anisotropic ring-carbon chemical shifts in arene chromium tricarbonyl complexes. Journal of the American Chemical Society, 100(21), 6762-6764.

- Hangan, A. C., et al. (2004). Syntheses and nmr spectra of arene- dicarbonyl-triphenylphosphine-chromium- complexes.

- Reingold, I. D., et al. (1993). Crystal and molecular structures of novel (arene)chromium tricarbonyl complexes (Aminobenzenes ; 18). OPUS.

- Rose-Munch, F., & Rose, E. (2007). Chromium arene complexes in organic synthesis. Chemical Society Reviews, 36(10), 1589-1604.

- Seyferth, D. (2002). Bis(benzene)chromium. 2. Its Discovery by E. O. Fischer and W. Hafner and Subsequent Work by the Research Groups of E. O. Fischer, H. H. Zeiss, F. Hein, C. Elschenbroich, and Others. Organometallics, 21(14), 2800-2820.

Public Domain Files. (2014, February 22). Space-filling model of the (benzene)chromium tricarbonyl molecule, [(C6H6)Cr(CO)3]. Retrieved from [Link]

- Corradini, P., & Allegra, G. (1959). X-RAY DETERMINATION OF THE STRUCTURE OF TRICARBONYLCHROMIUM-BENZENE. Journal of the American Chemical Society, 81(21), 5510-5510.

- Wurst, K., & Jaitner, P. (2012). Synthesis and structure of tricarbonyl(η⁶-arene)chromium complexes of phenyl and benzyl D-glycopyranosides.

Sources

- 1. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]

- 2. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides [beilstein-journals.org]

- 4. 113. The organic chemistry of the transition elements. Part I. Tricarbonylchromium derivatives of aromatic compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. – Oriental Journal of Chemistry [orientjchem.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. chemed.chem.purdue.edu [chemed.chem.purdue.edu]

- 12. Organometallic HyperTextBook: Carbonyl Complexes [ilpi.com]

- 13. chem.tamu.edu [chem.tamu.edu]

- 14. chemtube3d.com [chemtube3d.com]

An In-depth Technical Guide to the Synthesis and Characterization of Trimesoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Trimesoyl Chloride

Trimesoyl chloride (TMC), systematically named 1,3,5-benzenetricarbonyl trichloride, is a highly reactive trifunctional molecule that serves as a critical building block in a multitude of advanced materials.[1][2][3][4] Its planar structure, derived from trimesic acid, features three acyl chloride groups symmetrically positioned on a benzene ring.[3][4] This unique architecture makes it an indispensable monomer in the synthesis of high-performance polymers, particularly in the fabrication of reverse osmosis and nanofiltration membranes for water desalination and purification.[5][6][7][8] Beyond membrane technology, TMC is integral to the development of covalent organic frameworks (COFs), specialty polymers, and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[2][6]

This guide provides a comprehensive overview of the synthesis, purification, and characterization of trimesoyl chloride, offering field-proven insights and detailed methodologies to ensure the production of high-purity material essential for demanding research and development applications.

Part 1: Synthesis of Trimesoyl Chloride

The most prevalent and industrially viable method for synthesizing trimesoyl chloride is through the chlorination of trimesic acid.[9] Thionyl chloride (SOCl₂) is the most commonly employed chlorinating agent for this transformation due to its efficacy and the convenient removal of byproducts.[9][10]

Reaction Mechanism and Stoichiometry

The fundamental reaction involves the conversion of the three carboxylic acid groups of trimesic acid into acyl chloride groups. The overall balanced chemical equation for this reaction is:

C₆H₃(COOH)₃ + 3 SOCl₂ → C₆H₃(COCl)₃ + 3 SO₂ (g) + 3 HCl (g)

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by the chloride ion, resulting in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. The removal of these gases from the reaction mixture helps to drive the reaction to completion.[9]

A molar excess of thionyl chloride is typically used to ensure the complete conversion of trimesic acid and to serve as a solvent for the reaction.[11] The molar ratio of trimesic acid to thionyl chloride can range from 1:3.5 to 1:10.[11]

Catalysis: Enhancing Reaction Kinetics

While the reaction can proceed without a catalyst, the addition of a catalyst significantly increases the reaction rate.[10][11] Common catalysts include:

-

N,N-dimethylformamide (DMF): A catalytic amount of DMF is often used to accelerate the reaction.[9]

-

Organic Amines or Quaternary Ammonium Salts: These can act as phase transfer catalysts.[11]

-

Lewis Acids: Ferric chloride (FeCl₃) or a ferric chloride-nitromethane complex has been shown to be an effective catalyst.[10][12]

The choice of catalyst can influence the reaction time and the purity of the final product. For instance, the use of pyridine as a catalyst can sometimes lead to purification difficulties due to the formation of pyridine salts.[10]

Experimental Protocol: Synthesis of Trimesoyl Chloride

This protocol describes a common laboratory-scale synthesis of trimesoyl chloride using thionyl chloride and a catalyst.

Materials and Equipment:

-

Trimesic acid

-

Thionyl chloride (SOCl₂)

-

Catalyst (e.g., N,N-dimethylformamide or ferric chloride)

-

Round-bottom flask equipped with a reflux condenser and a gas outlet

-

Heating mantle with a magnetic stirrer

-

Distillation apparatus (for purification)

-

Vacuum pump

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl and SO₂ gases).

-

Charging the Reactor: Add trimesic acid to the flask. Then, carefully add an excess of thionyl chloride. The thionyl chloride acts as both a reactant and a solvent.[11]

-

Catalyst Addition: Add a catalytic amount of the chosen catalyst (e.g., a few drops of DMF or 0.1-1.5 weight percent of ferric chloride based on the weight of trimesic acid).[10][12]

-

Reaction: Heat the mixture to a temperature between 60-80°C and reflux with stirring.[11] The reaction time can vary from a few hours to 15 hours, depending on the scale and catalyst used.[10][11] The reaction is complete when the evolution of gas ceases.

-

Initial Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under atmospheric pressure.[13]

Safety Precautions:

-

Thionyl chloride is a corrosive and toxic substance that reacts violently with water. [14][15] All manipulations must be performed in a well-ventilated fume hood.[14][16]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [14][17]

-

The reaction releases toxic gases (HCl and SO₂). [9] Ensure the gas outlet is properly connected to a neutralization trap.

-

Trimesoyl chloride is also corrosive and causes severe skin burns and eye damage. [17] Avoid contact with skin and eyes.

Part 2: Purification of Trimesoyl Chloride

Purification of the crude trimesoyl chloride is crucial to achieve the high purity required for most applications, typically exceeding 99%.[11][18] The primary method for purification is vacuum distillation.[11][13][18]

Experimental Protocol: Vacuum Distillation

-

Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is thoroughly dried to prevent hydrolysis of the trimesoyl chloride.

-

Distillation: Heat the crude product under reduced pressure. The excess thionyl chloride will distill first.[13] Trimesoyl chloride is then distilled at a higher temperature. The boiling point of trimesoyl chloride is 175-176 °C at 15 Torr.[8]

-

Collection: Collect the purified trimesoyl chloride as a colorless to pale yellow liquid, which may solidify upon cooling to a white crystalline solid.[2][8] The melting point of pure trimesoyl chloride is approximately 36.3 °C.[8]

The use of a phase transfer catalyst in the synthesis can lead to high purity (over 99.2%) and high yield (96%) of the final product.[18]

Part 3: Characterization of Trimesoyl Chloride

Thorough characterization is essential to confirm the identity and purity of the synthesized trimesoyl chloride. The following spectroscopic techniques are commonly employed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The FTIR spectrum of trimesoyl chloride is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride group. This peak is typically observed in the range of 1750-1780 cm⁻¹. The presence of this sharp, intense peak and the absence of a broad O-H stretching band from the starting trimesic acid (around 2500-3300 cm⁻¹) are strong indicators of a successful reaction. In the context of its application in membrane synthesis, the C=O stretching vibration of the amide bond formed during interfacial polymerization is often monitored around 1640 cm⁻¹.[19][20]

| Functional Group | **Characteristic Absorption (cm⁻¹) ** |

| C=O (Acyl Chloride) | 1750 - 1780 |

| C-Cl | 600 - 800 |

| Aromatic C=C | 1400 - 1600 |

| Aromatic C-H | ~3030 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the molecule.

-

¹H NMR: Due to the symmetry of the trimesoyl chloride molecule, the ¹H NMR spectrum is very simple, showing a single sharp singlet for the three equivalent aromatic protons.[1] The chemical shift of this singlet is typically observed in the downfield region, characteristic of aromatic protons.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons and the aromatic carbons, confirming the molecular structure.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | Downfield region | Singlet | Aromatic C-H |

| ¹³C | ~168 | Singlet | Carbonyl (C=O) |

| ¹³C | ~135, ~137 | Singlets | Aromatic C |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of trimesoyl chloride will show a molecular ion peak (M⁺) corresponding to its molecular weight (265.48 g/mol ).[1][21][22] Isotopic peaks corresponding to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will also be observed.

Diagrams

Synthesis Workflow

Caption: Workflow for the synthesis and purification of trimesoyl chloride.

Reaction Mechanism

Caption: Simplified mechanism of trimesic acid chlorination.

Conclusion

The synthesis of high-purity trimesoyl chloride is a well-established yet critical process for the advancement of materials science, particularly in the field of membrane technology. A thorough understanding of the reaction mechanism, the role of catalysts, and meticulous purification techniques are paramount to achieving the desired product quality. The characterization methods outlined in this guide provide a robust framework for verifying the identity and purity of the synthesized trimesoyl chloride, ensuring its suitability for high-performance applications. Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents involved.

References

- CN103641710A - Synthesis method for trimesoyl chloride - Google P

-

The Chemical Synthesis Pathway of 2,4,6-Trimethylbenzoyl Chloride. (URL: [Link])

- US3364259A - Preparation of trimesoyl chloride - Google P

- CN103641706A - Preparation method for trimesoyl chloride - Google P

-

Separating Trimesoyl Chloride from Thionyl Chloride using Crystallisation OR Liquid Liquid Extraction? | ResearchGate. (URL: [Link])

- GB1127095A - Preparation of tri-mesoyl chloride - Google P

-

Trimesoyl chloride | C9H3Cl3O3 | CID 78138 - PubChem. (URL: [Link])

-

SAFETY DATA SHEET - Merck Millipore. (URL: [Link])

-

THIONYL CHLORIDE AR - Loba Chemie. (URL: [Link])

-

Cross-Linked Covalent Organic Framework-Based Membranes with Trimesoyl Chloride for Enhanced Desalination | ACS Applied Materials & Interfaces. (URL: [Link])

-

(PDF) Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy - ResearchGate. (URL: [Link])

-

Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy - MDPI. (URL: [Link])

-

Properties-performance of thin film composites membrane: Study on trimesoyl chloride content and polymerization time | Request PDF - ResearchGate. (URL: [Link])

-

Safety Data Sheet: Thionyl chloride - Carl ROTH. (URL: [Link])

-

Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination - MDPI. (URL: [Link])

-

Optimal Performance of Thin-Film Composite Nanofiltration-Like Forward Osmosis Membranes Set Off by Changing the Chemical Structure of Diamine Reacted with Trimesoyl Chloride through Interfacial Polymerization - NIH. (URL: [Link])

-

1,3,5-Benzenetricarbonyl trichloride - the NIST WebBook. (URL: [Link])

Sources

- 1. Trimesoyl chloride | C9H3Cl3O3 | CID 78138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 4422-95-1: Trimesoyl chloride | CymitQuimica [cymitquimica.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. alkalisci.com [alkalisci.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. nbinno.com [nbinno.com]

- 10. US3364259A - Preparation of trimesoyl chloride - Google Patents [patents.google.com]

- 11. CN103641710A - Synthesis method for trimesoyl chloride - Google Patents [patents.google.com]

- 12. GB1127095A - Preparation of tri-mesoyl chloride - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. merckmillipore.com [merckmillipore.com]

- 17. echemi.com [echemi.com]

- 18. CN103641706A - Preparation method for trimesoyl chloride - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Trimesoyl chloride | 4422-95-1 | FT165516 | Biosynth [biosynth.com]

- 22. 1,3,5-Benzenetricarbonyl trichloride [webbook.nist.gov]

Physical and chemical properties of Benzene-1,3,5-tricarbonyl chloride

An In-Depth Technical Guide to Benzene-1,3,5-tricarbonyl chloride: Properties, Synthesis, and Applications for Researchers

Introduction: The Versatility of a Trifunctional Core

Benzene-1,3,5-tricarbonyl trichloride, also commonly known as trimesoyl chloride, is a highly reactive organic compound built upon a central benzene ring.[1][2][3][4][5] Its defining feature is the presence of three acyl chloride functional groups positioned symmetrically at the 1, 3, and 5 positions of the ring.[1][5] This unique C3-symmetric structure provides three equivalent, highly electrophilic sites, making it an exceptionally versatile building block in organic synthesis and materials science.[1][5]

For researchers in drug development and polymer chemistry, Benzene-1,3,5-tricarbonyl trichloride serves as a critical trifunctional linker or monomer. Its ability to react readily with a wide range of nucleophiles allows for the construction of complex, three-dimensional molecular architectures.[1][6] This guide offers a comprehensive overview of its core physical and chemical properties, established synthetic protocols, and key applications, providing scientists with the technical insights necessary for its effective use in the laboratory.

Molecular Structure and Identification

The foundational structure consists of a rigid, planar benzene core, which imparts thermal and chemical stability to its derivatives. The three carbonyl chloride groups are the sites of its chemical reactivity.

| Identifier | Value |

| IUPAC Name | benzene-1,3,5-tricarbonyl trichloride[7] |

| Common Synonyms | Trimesoyl chloride, Trimesic acid trichloride[2][3][4][8] |

| CAS Number | 4422-95-1[2][4][6] |

| Molecular Formula | C₉H₃Cl₃O₃[1][2][9] |

| Molecular Weight | 265.48 g/mol [4][6][10] |

| SMILES String | ClC(=O)c1cc(cc(c1)C(Cl)=O)C(Cl)=O[7][8] |

| InChI Key | UWCPYKQBIPYOLX-UHFFFAOYSA-N[7][8] |

Physical and Spectroscopic Properties

Benzene-1,3,5-tricarbonyl chloride is typically a white to pale-yellow solid at room temperature, though its low melting point means it may also be encountered as a liquid or a solidified melt.[11][12][13]

Table of Physical Properties:

| Property | Value | Source(s) |

| Physical State | Solid or liquid[13] | Due to its specific melting range the product may be solid, liquid, a solidified melt or a supercooled melt.[12] |

| Appearance | White to pale yellow powder or lump[11][13] | Pale-yellow powder.[11] |

| Melting Point | 32-38 °C[6][8][10][13][14] | 32-38 °C (lit.)[6][8][10][14] |

| Boiling Point | 180 °C at 16 mmHg[6][8][14] | 180 °C/16 mmHg (lit.)[6][8][14] |

| Density | 1.487 g/mL at 25 °C[6][8][10][14] | 1.487 g/mL at 25 °C (lit.)[6][8][10][14] |

| Solubility | Soluble in chloroform and other organic solvents.[3][6][8] Insoluble in water.[3] | Chloroform: soluble 10%, clear to very slightly hazy, colorless to faintly yellow.[6][8] |

| Flash Point | >110 °C (>230 °F)[8][15] | > 230.00 °F. TCC ( > 110.00 °C. )[15] |

Spectroscopic Data: Spectroscopic analysis is crucial for confirming the identity and purity of Benzene-1,3,5-tricarbonyl chloride.

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band characteristic of the C=O (carbonyl) stretching of the acid chloride group, typically found in the region of 1750-1815 cm⁻¹. Data is available on the NIST Chemistry WebBook.[16][17]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is also available for this compound, which can be used to confirm its molecular weight and fragmentation pattern.[2][16]

Chemical Properties and Reactivity

The chemical behavior of Benzene-1,3,5-tricarbonyl trichloride is dominated by the high electrophilicity of the carbonyl carbons. The electron-withdrawing effect of both the oxygen and chlorine atoms makes these sites highly susceptible to nucleophilic attack.

Core Reactivity: Nucleophilic Acyl Substitution

The primary reaction pathway is nucleophilic acyl substitution, where a nucleophile (Nu:) attacks a carbonyl carbon, leading to the displacement of the chloride ion, which is an excellent leaving group.[1] This reaction is highly efficient and forms the basis of its utility in synthesis.

Caption: General Nucleophilic Acyl Substitution Pathway.

Key Reactions:

-

Hydrolysis: Benzene-1,3,5-tricarbonyl trichloride reacts violently with water, hydrolyzing to form the corresponding 1,3,5-benzenetricarboxylic acid (trimesic acid) and hydrochloric acid (HCl).[1][11] This reactivity underscores the need for anhydrous conditions during storage and handling.

-

Reaction with Alcohols (Esterification): In the presence of a base (like pyridine) to neutralize the HCl byproduct, it reacts with alcohols to form tri-esters. For instance, it reacts with propargyl alcohol to yield triprop-2-ynyl benzene-1,3,5-tricarboxylate.[8][10][14][18]

-

Reaction with Amines (Amidation): It readily reacts with primary and secondary amines to form stable tri-amides. This reaction is fundamental to the synthesis of polyamides and dendrimers.[1][6]

Synthesis and Experimental Protocols

The most common and conventional method for synthesizing Benzene-1,3,5-tricarbonyl trichloride is through the chlorination of its parent carboxylic acid, trimesic acid.[1][3]

Synthetic Workflow: Chlorination of Trimesic Acid

The conversion involves replacing the hydroxyl (-OH) groups of the carboxylic acids with chlorine atoms using a chlorinating agent.[1] Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF).[3]

Caption: Synthesis from Trimesic Acid and Thionyl Chloride.

Step-by-Step Laboratory Protocol

Causality: This protocol utilizes thionyl chloride, which converts the carboxylic acid's poor leaving group (-OH) into an excellent leaving group, facilitating nucleophilic substitution by the chloride ion.[1] DMF acts as a catalyst by forming a Vilsmeier intermediate, which is more reactive than the acid itself.

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), add high-purity trimesic acid.[1] The entire apparatus must be dried to prevent premature hydrolysis.

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride to the flask, followed by a catalytic amount of DMF.

-

Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed under reduced pressure (distillation).

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable non-protic solvent.

Self-Validation: The purity of the final product should be confirmed by measuring its melting point and comparing it to the literature value (32-38 °C), as well as by spectroscopic analysis (IR, NMR).[6][8][10]

Safety, Handling, and Storage

Benzene-1,3,5-tricarbonyl trichloride is a corrosive and hazardous material that requires careful handling.[1][11][19][20]

Hazard Summary:

| Pictogram | Hazard Class | Hazard Statement |

| GHS05 | Skin Corrosion/Irritation | H314 - Causes severe skin burns and eye damage.[20][21] |

| GHS05 | Serious Eye Damage/Irritation | H314 - Causes severe skin burns and eye damage.[20][21] |

| GHS06 | Corrosive to Metals | H290 - May be corrosive to metals.[20] |

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, and chemical-resistant gloves (e.g., nitrile) when handling.[8][19][20][22] Work should be conducted in a well-ventilated fume hood.[11][22]

-

Handling Precautions: Avoid all personal contact, including inhalation of dust or vapors.[11] The material reacts violently with water and should be kept away from moisture.[11] Containers may develop pressure and should be opened carefully.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[20] It is often recommended to store under an inert gas and in a refrigerator.[20] Keep segregated from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[11]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[19][20][22]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[19][20][22]

-

In all cases of exposure, seek immediate medical attention.[19][20]

-

Applications in Research and Development

The trifunctional nature of Benzene-1,3,5-tricarbonyl trichloride makes it a cornerstone reagent in several advanced scientific fields.

-

Polymer and Materials Science: It is a key monomer for producing high-performance polymers like aromatic polyamides (aramids) and polyesters.[1][6] Its rigid structure contributes to the thermal stability and mechanical strength of the resulting materials. It is also used in creating functional membranes for applications like reverse osmosis and nanofiltration.[1][5][23]

-

Drug Development and Organic Synthesis: As a versatile building block, it is used to synthesize complex molecules, including dendrimers and macrocycles.[1][14][18][24] Its derivatives are explored for potential use as active pharmaceutical ingredients.[1][3][6] For example, it has been used to create novel triazoles with cytotoxic activity against cancer cell lines and as a core for new fluorescent dyes.[3]

-

Supramolecular Chemistry: The compound is a precursor for benzenetricarboxamide (BTA) derivatives, which are instrumental in designing systems that self-assemble into complex nanostructures like hydrogels and nanoballs.[5]

Conclusion

Benzene-1,3,5-tricarbonyl trichloride is a powerful and versatile chemical tool for researchers. Its symmetric, trifunctional reactivity allows for the precise construction of polymers, dendrimers, and other complex molecular architectures. While its high reactivity demands rigorous safety protocols and anhydrous handling conditions, a thorough understanding of its physical and chemical properties enables its effective application in pioneering research, from the development of advanced materials to the synthesis of novel pharmaceutical compounds.

References

- 1,3,5-Benzenetricarbonyl trichloride - Nanorh.

- Buy 1,3,5-Benzenetricarbonyl trichloride | 4422-95-1 - Smolecule.

- 1,3,5-benzene tricarbonyl trichloride, 4422-95-1 - The Good Scents Company.

- Fisher Scientific Chemicals - SAFETY D

- SAFETY D

- 1,3,5-Benzenetricarbonyl trichloride - Santa Cruz Biotechnology.

- 1,3,5-Benzenetricarbonyl trichloride 98 4422-95-1 - Sigma-Aldrich.

- SAFETY D

- 1,3,5-Benzenetricarbonyl trichloride, 0.98 - Thomas Scientific.

- 1,3,5-Benzenetricarbonyl trichloride - the NIST WebBook.

- SAFETY D

- 1,3,5-Benzenetricarboxylic acid chloride | 4422-95-1 - ChemicalBook.

- 1,3,5-benzenetricarbonyl trich | 147532-100G | SIGMA-ALDRICH | SLS Ireland.

- 1,3,5-Benzenetricarboxylic Acid Chloride: A Versatile Building Block in Organic Synthesis.

- 1,3,5-Benzenetricarbonyl trichloride - Benzene-1,3 - Sigma-Aldrich.

- 1,3,5-Benzenetricarbonyl trichloride - the NIST WebBook.

- 1,3,5-Benzenetricarbonyl chloride CAS 4422-95-1 | 841731 - Merck Millipore.

- 1,3,5-Benzenetricarbonyl trichloride, 98% - Manufacturers & suppliers with worldwide shipping - Ottokemi.

- 1,3,5-Benzenetricarbonyl trichloride - the NIST WebBook.

- 1,3,5-Benzenetricarbonyl Trichloride 98.0+%, TCI America™ | Fisher Scientific.

- 1,3,5-Benzenetricarbonyl trichloride - 4422-95-1 - Vulcanchem.

- 1,3,5-Benzenetricarbonyl trichloride 98 4422-95-1 - Sigma-Aldrich.

- Trimesoyl chloride | C9H3Cl3O3 | CID 78138 - PubChem - NIH.

- Benzene-1,3,5-tricarbonyl trichloride - PMC - PubMed Central - NIH.

Sources

- 1. Buy 1,3,5-Benzenetricarbonyl trichloride | 4422-95-1 [smolecule.com]

- 2. 1,3,5-Benzenetricarbonyl trichloride [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. 1,3,5-Benzenetricarbonyl trichloride - Benzene-1,3 [sigmaaldrich.com]

- 5. 1,3,5-Benzenetricarbonyl trichloride (4422-95-1) for sale [vulcanchem.com]

- 6. nanorh.com [nanorh.com]

- 7. Trimesoyl chloride | C9H3Cl3O3 | CID 78138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,3,5-Benzenetricarbonyl trichloride 98 4422-95-1 [sigmaaldrich.com]

- 9. 1,3,5-Benzenetricarbonyl Trichloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 10. thomassci.com [thomassci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. 1,3,5-Benzenetricarbonyl trichloride, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 14. scientificlabs.ie [scientificlabs.ie]

- 15. 1,3,5-benzene tricarbonyl trichloride, 4422-95-1 [thegoodscentscompany.com]

- 16. 1,3,5-Benzenetricarbonyl trichloride [webbook.nist.gov]

- 17. 1,3,5-Benzenetricarbonyl trichloride [webbook.nist.gov]

- 18. 1,3,5-Benzenetricarboxylic acid chloride | 4422-95-1 [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. fishersci.com [fishersci.com]

- 23. Benzene-1,3,5-tricarbonyl trichloride - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 1,3,5-Benzenetricarbonyl trichloride 98 4422-95-1 [sigmaaldrich.com]

An In-Depth Technical Guide to Benzene-1,3,5-tricarbonyl Trichloride

Abstract

This technical guide provides a comprehensive overview of Benzene-1,3,5-tricarbonyl trichloride, a pivotal chemical intermediate in advanced materials science. Commonly known as Trimesoyl Chloride (TMC), this trifunctional molecule is a cornerstone in the synthesis of high-performance polymers, particularly in the fabrication of thin-film composite membranes for separation technologies. This document delves into the core chemical and physical properties of TMC, offers detailed, field-proven protocols for its synthesis and application, discusses its characterization through modern spectroscopic techniques, and outlines its critical role in polymer chemistry and its emerging applications in drug delivery systems. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental design and execution.

Core Concepts: Identification and Properties

Benzene-1,3,5-tricarbonyl trichloride is an aromatic acyl chloride distinguished by a benzene ring symmetrically substituted with three highly reactive carbonyl chloride groups.[1] This unique trifunctional nature is the primary driver of its utility as a potent cross-linking agent.[2]

Chemical Formula and Molecular Weight

The fundamental identity of a chemical compound is rooted in its formula and molecular weight, which are critical for stoichiometric calculations in synthesis and analysis.

These values are derived from the atomic weights of its constituent elements: carbon, hydrogen, chlorine, and oxygen.

Synonyms and Identifiers

In scientific literature and commercial databases, this compound is referenced by several names and identifiers, which are essential to recognize for comprehensive literature searches.

-

IUPAC Name: Benzene-1,3,5-tricarbonyl trichloride[5]

-

Other Synonyms: 1,3,5-Benzenetricarboxylic acid chloride, Trimesic acid trichloride[3][5][6]

Physicochemical Properties

The physical and chemical properties of TMC dictate its handling, storage, and reactivity. This data is crucial for designing safe and effective experimental procedures.

| Property | Value | Source(s) |

| Appearance | White to pale yellow crystalline solid or powder. | [1] |

| Melting Point | 32-38 °C (lit.) | [6][8] |

| Boiling Point | 180 °C at 16 mmHg (lit.) | [6][8] |

| Density | 1.487 g/mL at 25 °C (lit.) | [8] |

| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform); reacts violently with water. | [1] |

| Stability | Moisture-sensitive; stable under inert, dry conditions. | [5] |

Molecular Structure and Reactivity

The symmetric and reactive nature of Trimesoyl Chloride is central to its function. The three acyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles. This reactivity is the basis for its primary application as a cross-linker in polymerization reactions.

Caption: Molecular structure of Benzene-1,3,5-tricarbonyl trichloride (Trimesoyl Chloride).

Experimental Protocols

The following protocols are presented as robust starting points for the synthesis and application of Trimesoyl Chloride. As with any chemical procedure, all steps should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of Trimesoyl Chloride from Trimesic Acid

This protocol is a synthesized procedure based on established methods for converting carboxylic acids to acyl chlorides, specifically adapted from patent literature.[1][5][8] The reaction utilizes thionyl chloride as both a reagent and a solvent.

Causality: Thionyl chloride (SOCl₂) is an effective chlorinating agent for carboxylic acids. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl groups of trimesic acid are replaced by chloride ions. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion. A catalyst, such as ferric chloride or an organic amine, is often used to increase the reaction rate.[1][8]

Protocol Steps:

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas outlet (bubbler), add trimesic acid (1 equivalent).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add an excess of thionyl chloride (SOCl₂) (approximately 5-10 molar equivalents). The thionyl chloride serves as both the chlorinating agent and the solvent.[8]

-

Catalyst Addition: Add a catalytic amount of a suitable catalyst, such as N,N-dimethylformamide (DMF) or ferric chloride (FeCl₃) (e.g., 0.1-1.5 wt% based on trimesic acid).[1]

-

Reaction: Heat the mixture to reflux (approximately 70-80 °C) and maintain for 5-15 hours, or until the evolution of HCl and SO₂ gases ceases.[8] The reaction mixture should become a clear solution.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.[3]

-

The crude Trimesoyl Chloride can be further purified by vacuum distillation (e.g., at ~170-180 °C under high vacuum) to yield a clear to pale yellow liquid, which solidifies upon cooling.[8]

-

Fabrication of a Polyamide Thin-Film Composite (TFC) Membrane via Interfacial Polymerization

This protocol outlines the fabrication of a polyamide membrane, a primary application of TMC, by reacting it with an amine monomer (piperazine) at the interface of two immiscible liquids. This method is widely used in the production of reverse osmosis and nanofiltration membranes.[9]

Causality: Interfacial polymerization occurs at the boundary of two immiscible phases, typically an aqueous solution containing a diamine and an organic solution containing an acyl chloride. The reaction is self-limiting because once a thin polymer film forms at the interface, it acts as a barrier, slowing the diffusion of monomers to the reaction zone. This results in the formation of an ultrathin, dense, and highly cross-linked selective layer on a porous support.

Caption: Workflow for Thin-Film Composite (TFC) membrane fabrication via interfacial polymerization.

Protocol Steps:

-

Support Preparation: A porous support membrane (e.g., polysulfone ultrafiltration membrane) is first immersed in an aqueous solution of the amine monomer. For example, a 2% (w/v) solution of piperazine.

-

Amine Loading: After a set immersion time (e.g., 2 minutes), the support is removed, and excess amine solution is drained off, often by rolling with a rubber roller or using an air knife.

-

Interfacial Reaction: The amine-loaded support is then immersed in an organic solution containing Trimesoyl Chloride. For instance, a 0.1-0.2% (w/v) solution of TMC in a non-polar solvent like hexane for a short duration (e.g., 30-60 seconds).

-

Curing: The resulting composite membrane is heat-cured (e.g., at 60-80 °C for several minutes) to complete the polymerization and enhance the stability of the polyamide layer.[10]

-

Washing and Storage: The final membrane is washed thoroughly to remove unreacted monomers and byproducts and stored in a suitable solution (e.g., deionized water) until use.

Spectroscopic Characterization

Authenticating the identity and purity of synthesized Trimesoyl Chloride is paramount. Spectroscopic methods provide a detailed fingerprint of the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of TMC is dominated by the vibrations of the carbonyl and C-Cl bonds.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1750-1790 cm⁻¹ , which is characteristic of the carbonyl group in an acyl chloride.

-

C-Cl Stretch: A peak corresponding to the C-Cl bond stretching vibration can be observed around 650-700 cm⁻¹ .[11]

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of the C-H stretching on the benzene ring.

-

Aromatic C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the hydrogen atoms in the molecule.

-

¹H NMR: Due to the high symmetry of the molecule, all three protons on the benzene ring are chemically equivalent. Therefore, the ¹H NMR spectrum of Trimesoyl Chloride is expected to show a single, sharp signal (a singlet) in the aromatic region, typically between 8.0-9.0 ppm .[7] This significant downfield shift is due to the strong electron-withdrawing effect of the three carbonyl chloride groups.[7]

Applications in Research and Development

The trifunctional reactivity of Trimesoyl Chloride makes it a valuable cross-linking agent in various fields, from materials science to pharmaceuticals.

Advanced Polymer Synthesis

The primary application of TMC is in the synthesis of highly cross-linked polymers like polyamides and polyesters.[2] Its ability to form a robust, three-dimensional network imparts exceptional mechanical strength, thermal stability, and chemical resistance to the resulting materials.[12] This is particularly crucial in the fabrication of:

-

Separation Membranes: As detailed in the protocol above, TMC is essential for creating the selective polyamide layer in thin-film composite membranes used for reverse osmosis (desalination), nanofiltration (water softening, dye removal), and gas separation.[12][13][14]

-

High-Performance Coatings and Adhesives: The cross-linked networks formed using TMC can lead to durable coatings with excellent resistance to abrasion and chemical attack.

Drug Delivery Systems

In the pharmaceutical and biomedical fields, TMC's cross-linking ability is being explored for the development of hydrogels for controlled drug delivery.[15]

-

Hydrogel Formation: Hydrogels are water-swollen polymer networks.[15][16] TMC can be used to cross-link hydrophilic polymers (such as chitosan or polyvinyl alcohol) that have amine or hydroxyl groups. The density of this cross-linking can be controlled by the amount of TMC used, which in turn influences the hydrogel's properties.

-

Mechanism of Action: By reacting with the polymer chains, TMC creates a stable, three-dimensional matrix.[16] This matrix can encapsulate drug molecules. The rate of drug release from the hydrogel can be tailored by adjusting the cross-linking density; a more densely cross-linked network will typically result in a slower, more sustained release of the encapsulated therapeutic agent.[17]

Safety and Handling

Trimesoyl Chloride is a corrosive and moisture-sensitive chemical that requires strict safety protocols.

-

Hazards: Causes severe skin burns and eye damage.[3] Reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas.[5] It is also a lachrymator.[5]

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood.[3] Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert gas (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like bases and oxidizing agents.[5] Refrigeration is recommended.[5]

-

Spill and Disposal: In case of a spill, do not use water. Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

Benzene-1,3,5-tricarbonyl trichloride is a powerful and versatile chemical intermediate whose importance in materials science cannot be overstated. Its symmetric, trifunctional structure allows for the creation of highly ordered and robust polymer networks, which are fundamental to advancements in separation technologies. As research continues, its role in creating sophisticated materials for applications such as drug delivery is expected to expand. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for any researcher looking to harness the potential of this remarkable molecule.

References

- Google Patents.

-

Zoro. 7738 Trimesoyl Chloride (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT). [Link]

- Google Patents.

-

PubChem. Trimesoyl chloride | C9H3Cl3O3 | CID 78138. National Institutes of Health. [Link]

- Google Patents. CN103641710A - Synthesis method for trimesoyl chloride.

-

ResearchGate. Separating Trimesoyl Chloride from Thionyl Chloride using Crystallisation OR Liquid Liquid Extraction?. [Link]

-

KAUST Repository. Fluorinated thin-film composite membranes for nonpolar organic solvent nanofiltration. [Link]

-

MDPI. Preparation of Thin Film Composite (TFC) Membrane with DESPs Interlayer and Its Forward Osmosis (FO) Performance for Organic Solvent Recovery. [Link]

-

MDPI. Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

NIST. 1,3,5-Benzenetricarbonyl trichloride. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. [Link]

-

ResearchGate. Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. [Link]

-

University of Padua. Crosslinking mechanisms for the synthesis and design of hydrogels for drug delivery. [Link]

-

PubMed. Chitosan Hydrogels Cross-Linked with Trimesic Acid for the Delivery of 5-Fluorouracil in Cancer Therapy. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Trimesoyl Chloride: A Versatile Intermediate for Advanced Polymer Synthesis. [Link]

-

Scientific & Academic Publishing. Cross-linking in Hydrogels - A Review. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Material Potential: The Role of Trimesoyl Chloride in Advanced Polymers. [Link]

-

MDPI. Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination. [Link]

-

National Center for Biotechnology Information. Ultraselective Macrocycle Membranes for Pharmaceutical Ingredients Separation in Organic Solvents. [Link]

Sources

- 1. US3364259A - Preparation of trimesoyl chloride - Google Patents [patents.google.com]

- 2. scienceopen.com [scienceopen.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN103641706A - Preparation method for trimesoyl chloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN103641710A - Synthesis method for trimesoyl chloride - Google Patents [patents.google.com]

- 9. 1,3,5-Benzenetricarbonyl trichloride [webbook.nist.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 1,3,5-Benzenetricarbonyl trichloride [webbook.nist.gov]

- 13. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cross-linking in Hydrogels - A Review [article.sapub.org]

- 15. Chitosan Hydrogels Cross-Linked with Trimesic Acid for the Delivery of 5-Fluorouracil in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. mdpi.com [mdpi.com]

Navigating the Solubility Landscape of Trimesic Acid Trichloride: A Technical Guide for Researchers

Abstract

Trimesic acid trichloride (TMC), a reactive trifunctional monomer, is a cornerstone in the synthesis of advanced materials, including high-performance polymers and metal-organic frameworks. Its efficacy in these applications is intrinsically linked to its solubility and solution behavior in organic solvents. This in-depth technical guide provides a comprehensive overview of the solubility of trimesic acid trichloride, blending theoretical principles with practical, field-proven insights. It is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in experimental design and process development.

Introduction: The Pivotal Role of Trimesic Acid Trichloride in Modern Chemistry

Trimesic acid trichloride, systematically named 1,3,5-benzenetricarbonyl trichloride, is a derivative of trimesic acid characterized by a planar benzene ring functionalized with three highly reactive acyl chloride groups.[1][2] This unique molecular architecture makes it an invaluable building block in the creation of complex polymeric structures and porous materials. However, the very reactivity that makes TMC a valuable synthon also presents challenges, particularly concerning its stability and solubility. A thorough understanding of its interactions with various organic solvents is paramount for controlling reaction kinetics, optimizing product yields, and ensuring process safety.

This guide delves into the critical aspects of TMC solubility, moving beyond simple empirical data to explore the underlying physicochemical principles. We will examine how the interplay of solvent polarity, molecular interactions, and the inherent reactivity of the acyl chloride functional groups dictates the dissolution behavior of this versatile compound.

Theoretical Framework: Deconstructing the Solubility of a Reactive Monomer

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which, from a thermodynamic perspective, relates to the Gibbs free energy of mixing. For a dissolution process to be spontaneous, the change in Gibbs free energy (ΔG) must be negative. This is influenced by both the enthalpy (ΔH) and entropy (ΔS) of mixing. In the context of TMC, several key factors come into play:

-

Polarity and Dipole-Dipole Interactions : Trimesic acid trichloride is a polar molecule due to the presence of three electron-withdrawing acyl chloride groups.[3] The carbonyl groups and the carbon-chlorine bonds create significant bond dipoles, resulting in a net molecular dipole moment. Consequently, TMC will exhibit favorable dipole-dipole interactions with polar solvents.

-

Van der Waals Forces : As with all molecules, London dispersion forces, a type of van der Waals force, are present and contribute to the overall intermolecular interactions. These forces are generally weaker than dipole-dipole interactions but become more significant with increasing molecular size and surface area.

-

Hydrogen Bonding : Trimesic acid trichloride itself does not possess hydrogen bond donors. However, the oxygen atoms of the carbonyl groups can act as hydrogen bond acceptors. This potential for hydrogen bonding with protic solvents can influence solubility, although it is often overshadowed by the high reactivity of the acyl chloride groups with such solvents.

-

Reactivity : The high electrophilicity of the carbonyl carbons in the acyl chloride groups makes TMC highly susceptible to nucleophilic attack.[4] This is a critical consideration when selecting a solvent, as protic solvents (e.g., water, alcohols) and even some aprotic solvents containing nucleophilic impurities can react with TMC, leading to its decomposition rather than simple dissolution.[4][5]

Solubility Profile of Trimesic Acid Trichloride in Organic Solvents

The following table summarizes the known solubility of trimesic acid trichloride in a range of common organic solvents. The data is a compilation of information from various sources, including supplier specifications, research articles, and patents. It is important to note that much of the available data is qualitative.

| Solvent Class | Solvent | Polarity (Dielectric Constant) | Solubility | Remarks |

| Halogenated | Dichloromethane (DCM) | 9.1 | Soluble[7] | Commonly used in synthesis. |

| Chloroform | 4.8 | Soluble (10 wt.%)[8] | A well-documented solvent for TMC. | |

| Aromatic | Toluene | 2.4 | Soluble[9] | An alternative to halogenated solvents. |

| Benzene | 2.3 | Likely Soluble | Similar properties to toluene. | |

| Aliphatic | Hexane | 1.9 | Poorly Soluble/Insoluble[10][11] | Precipitation is often observed.[10] |

| Ethers | Tetrahydrofuran (THF) | 7.5 | Likely Soluble | Caution advised due to potential peroxide impurities and reactivity. |

| Diethyl Ether | 4.3 | Likely Soluble | High volatility and peroxide formation are concerns. | |

| Ketones | Acetone | 21 | Likely Soluble, Reactive | Potential for reaction with enolates. |

| Esters | Ethyl Acetate | 6.0 | Likely Soluble | Generally a good solvent for polar molecules. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | Soluble[1][12] | Often used in polymerization reactions involving TMC.[1] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble[1][13] | A strong polar solvent, may enhance reactivity.[13] | |

| Acetonitrile | 37.5 | Likely Soluble | A polar aprotic solvent suitable for many organic compounds. | |

| Protic Solvents | Water | 80.1 | Decomposes[14] | Rapid hydrolysis to trimesic acid.[14] |

| Alcohols (e.g., Ethanol) | 24.5 | Reactive[5] | Reacts to form esters.[5] |

Causality Behind Solubility Trends:

The solubility data aligns well with the theoretical principles discussed earlier. The high solubility of TMC in polar aprotic solvents like dichloromethane, chloroform, DMF, and DMSO can be attributed to favorable dipole-dipole interactions between the polar acyl chloride groups and the polar solvent molecules. Aromatic solvents like toluene, despite their lower polarity, can effectively solvate the benzene ring of TMC through π-π stacking interactions.

Conversely, the poor solubility in non-polar aliphatic solvents like hexane is expected. The energy required to overcome the cohesive forces within the crystalline lattice of TMC is not sufficiently compensated by the weak van der Waals interactions with hexane.

The reactivity of TMC with protic solvents like water and alcohols underscores the importance of using dry, aprotic solvents for dissolution and subsequent reactions. Any moisture present in other solvents can lead to the hydrolysis of TMC to trimesic acid, which is generally less soluble in many organic solvents and can precipitate out of solution.[11]

Visualizing Solubility Relationships

The following diagram illustrates the logical relationship between solvent properties and the solubility of trimesic acid trichloride.

Caption: Logical relationship between solvent properties and TMC solubility.

Experimental Protocol for Determining the Solubility of Trimesic Acid Trichloride

Given the reactive and hygroscopic nature of trimesic acid trichloride, a carefully designed experimental protocol is essential for obtaining accurate and reproducible solubility data. The following procedure is a self-validating system that incorporates best practices for handling sensitive reagents.

Objective: To determine the thermodynamic equilibrium solubility of trimesic acid trichloride in a given anhydrous organic solvent at a specified temperature.

Materials:

-

Trimesic acid trichloride (high purity)

-

Anhydrous organic solvent of interest

-

Small, oven-dried glass vials with PTFE-lined screw caps

-

Inert gas (e.g., nitrogen or argon) supply

-

Glove box or glove bag

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Gas-tight syringes

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)[15][16]

Experimental Workflow Diagram:

Caption: Step-by-step workflow for determining TMC solubility.

Step-by-Step Methodology:

-

Preparation (Causality: Prevention of Hydrolysis):

-

Dry all glassware, including vials and volumetric flasks, in an oven at >120 °C for at least 4 hours and cool in a desiccator under vacuum.

-

Use a high-purity, anhydrous grade of the organic solvent. If necessary, dry the solvent using appropriate methods (e.g., molecular sieves) and store it under an inert atmosphere.

-

-

Sample Preparation (Causality: Ensuring Equilibrium and Inert Atmosphere):

-

Perform all manipulations of solid TMC and the preparation of solutions in a glove box or glove bag under a positive pressure of nitrogen or argon.

-

To a series of vials, add an excess amount of trimesic acid trichloride. The excess solid is crucial to ensure that the solution reaches saturation.

-

Using a gas-tight syringe, add a precise volume of the anhydrous solvent to each vial.

-

Seal the vials tightly with PTFE-lined caps.

-

-

Equilibration (Causality: Reaching Thermodynamic Equilibrium):

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature.

-

Agitate the vials for a sufficient period to ensure that equilibrium is reached. A typical duration is 24-48 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sampling (Causality: Accurate Measurement of the Saturated Solution):

-

After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant using a gas-tight syringe.

-

Immediately pass the solution through a syringe filter to remove any suspended microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis (Causality: Precise Quantification):

-

Accurately dilute the filtered aliquot with the same anhydrous solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of TMC in the diluted sample using a validated analytical method such as HPLC-UV or GC-MS. A calibration curve prepared with standards of known TMC concentration in the same solvent is required.[17]

-

-

Calculation:

-

Calculate the solubility of trimesic acid trichloride in the solvent at the specified temperature, taking into account the dilution factor. The results can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

-

Self-Validating System:

This protocol is designed to be self-validating. By preparing multiple replicate vials, the precision of the measurement can be determined. The use of a validated analytical method with a proper calibration curve ensures the accuracy of the quantification. Furthermore, analyzing samples at different time points during equilibration can confirm that thermodynamic equilibrium has indeed been reached.

Conclusion: A Practical Framework for Working with Trimesic Acid Trichloride

Trimesic acid trichloride is a powerful synthetic tool, and a comprehensive understanding of its solubility is key to unlocking its full potential. This guide has provided a detailed overview of the theoretical principles governing its dissolution, a summary of its known solubility in various organic solvents, and a robust experimental protocol for its determination.

The key takeaways for researchers are:

-

Solvent Selection is Crucial: Favor polar aprotic and aromatic solvents for good solubility. Avoid non-polar aliphatic and protic solvents.

-

Anhydrous Conditions are Non-Negotiable: The high reactivity of TMC towards moisture necessitates the use of dry solvents and an inert atmosphere to prevent decomposition.

-

Experimental Rigor is Essential: When determining solubility, a carefully controlled experiment that accounts for the compound's reactivity is required for accurate and reliable data.

By applying the principles and methodologies outlined in this guide, researchers can confidently navigate the solubility landscape of trimesic acid trichloride, leading to more efficient and successful experimental outcomes.

References

-

ResearchGate. (2017). Solubility problem of trimesoyl chloride (TMC). Retrieved from [Link]

-

PubChem. (n.d.). Trimesoyl chloride. Retrieved from [Link]

-

Lee, J., Wang, R., & Bae, T.-H. (2019). A comprehensive understanding of co-solvent effects on interfacial polymerization: Interaction with trimesoyl chloride. Journal of Membrane Science. Retrieved from [Link]

-

Alduraiei, F., et al. (2024). Ultraselective Macrocycle Membranes for Pharmaceutical Ingredients Separation in Organic Solvents. ACS Applied Materials & Interfaces. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Svanbäck, S., et al. (2019). Direct Measurement of Amorphous Solubility. Analytical Chemistry. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Yang, Z., et al. (2021). Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes. Membranes. Retrieved from [Link]

-

ResearchGate. (2025). Properties-performance of thin film composites membrane: Study on trimesoyl chloride content and polymerization time. Retrieved from [Link]

-

ResearchGate. (n.d.). A comprehensive understanding of co-solvent effects on interfacial polymerization: Interaction with trimesoyl chloride. Retrieved from [Link]

-

Laxai Inc. (n.d.). TRIMESOYL TRICHLORIDE (TMC) Membrane Grade Product Data Sheet. Retrieved from [Link]

-

ChemBK. (n.d.). trimesoyl chloride. Retrieved from [Link]

-

KEMI. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

- Google Patents. (n.d.). US5166427A - Preparation of acyl chlorides.

-

Google Patents. (n.d.). US 2005/0085651 A1 - (12) Patent Application Publication. Retrieved from [Link]

-

KAUST Repository. (n.d.). Fluorinated thin-film composite membranes for nonpolar organic solvent nanofiltration. Retrieved from [Link]

-

ResearchGate. (2022). What's the hyrolysis product of Trimesoyl Chloride (TMC) in air?. Retrieved from [Link]

-

MDPI. (n.d.). Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. Retrieved from [Link]

-